![molecular formula C19H19F2N3O4 B4024675 1-[4-(2-Fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B4024675.png)
1-[4-(2-Fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone
Overview
Description
1-[4-(2-Fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone is a complex organic compound that features a piperazine ring substituted with a fluoro-methyl-nitrophenyl group and a fluorophenoxyethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Fluoro-Methyl-Nitrophenyl Group: The piperazine ring is then substituted with a fluoro-methyl-nitrophenyl group through a nucleophilic aromatic substitution reaction.
Attachment of Fluorophenoxyethanone Moiety: The final step involves the reaction of the substituted piperazine with 4-fluorophenoxyethanone under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro oxides or quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-[4-(2-Fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: It can be used in studies investigating the interaction of piperazine derivatives with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[4-(2-Fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the fluoro-methyl-nitrophenyl group can modulate the compound’s binding affinity and specificity. The fluorophenoxyethanone moiety may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone
- 1-[4-(2-Methyl-4-nitrophenyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone
- 1-[4-(2-Fluoro-5-methylphenyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone
Uniqueness
1-[4-(2-Fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone is unique due to the specific combination of substituents on the piperazine ring and the presence of both fluoro and nitro groups, which can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[4-(2-fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O4/c1-13-10-18(16(21)11-17(13)24(26)27)22-6-8-23(9-7-22)19(25)12-28-15-4-2-14(20)3-5-15/h2-5,10-11H,6-9,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFBASLDPMNIBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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